molecular formula C8H7BClFO4 B8206322 (4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8206322
M. Wt: 232.40 g/mol
InChI Key: KDVQDWGOBACICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS 1254701-01-3) is a high-value boronic acid ester building block engineered for advanced cross-coupling reactions in organic synthesis. Its molecular structure, which integrates a boronic acid group, chloro and fluoro substituents, and a methoxycarbonyl moiety, makes it a versatile and critical intermediate for constructing complex molecules. The primary research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This reaction is a cornerstone in modern medicinal chemistry for the synthesis of biaryl structures commonly found in active pharmaceutical ingredients (APIs) and agrochemicals . Furthermore, boronic acids like this one are pivotal in Chan-Lam coupling reactions, which efficiently form carbon-heteroatom (C-N, C-O) bonds under mild, air-tolerant conditions, offering a versatile pathway to diverse nitrogen- and oxygen-containing compounds . Boronic acids serve as bioisosteres for carboxylic acids, and their introduction into bioactive molecules can significantly alter selectivity, as well as improve physicochemical and pharmacokinetic properties . This has led to a growing interest in boronic acids in drug discovery, exemplified by FDA-approved drugs such as the proteasome inhibitor Bortezomib[citation:6). The specific substitution pattern on the phenyl ring—chloro and fluoro halogens alongside the methoxycarbonyl group—provides distinct reactivity, allowing for sequential and selective functionalization, which is essential for creating sophisticated target molecules. As a key intermediate, it is instrumental in the synthesis of fluorine-containing drugs and other biologically active compounds . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

(4-chloro-2-fluoro-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClFO4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQDWGOBACICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)C(=O)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-3-(methoxycarbonyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the purity and quality of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s distinct activity and physicochemical properties arise from its substitution pattern. Below is a comparative analysis with structurally related boronic acids:

Compound Name CAS Number Substituents Molecular Weight Similarity Score Key Properties/Applications
Target Compound 163719-69-5 4-Cl, 2-F, 3-COOCH₃ ~262.5* Potential HDAC inhibition; Suzuki coupling
(4-Fluoro-3-methoxyphenyl)boronic acid 854778-31-7 4-F, 3-OCH₃ 169.94 0.94 Higher solubility due to methoxy group
(4-Chloro-3-(methoxycarbonyl)phenyl)boronic acid 874219-45-1 4-Cl, 3-COOCH₃ ~248.5* 0.87 Lacks fluorine; lower electronegativity
(4-Chloro-2-methoxyphenyl)boronic acid 4-Cl, 2-OCH₃ 186.40 Electron-donating methoxy reduces reactivity
Phenyl boronic acid No substituents 121.93 Baseline for β-lactamase inhibition

*Molecular weights estimated based on substituent contributions.

Key Comparisons:

Substituent Effects on Reactivity: The target compound’s trifunctional substituents (Cl, F, COOCH₃) create a strongly electron-deficient aromatic ring, enhancing its reactivity in cross-coupling reactions compared to analogs like (4-Fluoro-3-methoxyphenyl)boronic acid, where the methoxy group (-OCH₃) is electron-donating .

Solubility and Stability: The methoxycarbonyl group (-COOCH₃) may enhance aqueous solubility compared to purely hydrophobic analogs like pyren-1-yl boronic acid, which precipitates in cell culture media . However, halogenated derivatives generally exhibit lower solubility than non-halogenated counterparts (e.g., phenyl boronic acid) .

The target’s chlorine and fluorine substituents may further optimize binding to fungal HDACs like MoRPD3 .

Diagnostic Utility: Unlike phenyl boronic acid, which is used to detect β-lactamase-producing bacteria , the target’s complex substituents may limit its diagnostic use but could offer niche applications in differentiating enzyme isoforms.

Biological Activity

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, with the chemical formula C7H7BClFO3 and CAS number 944129-07-1, is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily investigated for its role as an intermediate in the synthesis of various pharmaceuticals, including herbicides and anticancer agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Weight : 204.39 g/mol
  • Purity : 95%
  • IUPAC Name : (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
  • Structure : The compound features a boronic acid functional group attached to a chlorofluorinated aromatic ring, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit a range of biological activities such as:

  • Anticancer Activity : Several studies have demonstrated that phenylboronic acids can induce apoptosis in cancer cells and inhibit cell proliferation.
  • Antibacterial and Antiviral Properties : Boronic acids have shown potential in combating bacterial infections and viral replication.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of phenylboronic acids. In one study, various derivatives were tested against multiple cancer cell lines, revealing a clear structure-activity relationship (SAR) where specific substitutions enhanced biological activity. Notably, compounds similar to this compound exhibited potent antiproliferative effects at low micromolar concentrations across different cancer types, including ovarian and breast cancers .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Cell Cycle Arrest : Induction of G2/M phase arrest leading to apoptosis.
  • Caspase Activation : Increased activity of caspase enzymes associated with programmed cell death.
  • Mitotic Catastrophe : Morphological changes in cells indicative of failed mitosis .

Case Studies

  • Study on Antiproliferative Effects :
    • Objective : Evaluate the antiproliferative potential of phenylboronic acids.
    • Methodology : Utilized the sulforhodamine B (SRB) assay across five cancer cell lines.
    • Findings : Compounds exhibited significant growth inhibition with IC50 values in the low micromolar range .
  • Combination Therapies :
    • Investigations into combination therapies involving boronic acids and established chemotherapeutics have shown enhanced efficacy against resistant cancer types. For instance, combining this compound with bortezomib resulted in improved outcomes in preclinical models of lymphoma .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
AntibacterialEffective against various bacterial strains
AntiviralInhibits viral replication

Q & A

Basic: What are the primary synthetic routes for (4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of pre-substituted aryl halides . A common approach involves introducing the boronic acid group to a pre-functionalized aromatic ring. For example, rhodium-catalyzed carboxylation with CO₂ has been demonstrated for structurally similar methoxycarbonylphenyl boronic acids, where the boronic acid moiety is retained during reaction optimization . Transesterification methods using boronic acids (e.g., with pinacol esters) may also be employed, though product isolation challenges may arise with certain reagents .

Basic: What spectroscopic and analytical methods are used for characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substituent positions and purity. For example, methoxycarbonyl groups exhibit distinct singlets near δ 3.9 ppm (1H^{1}\text{H}) and δ 167–166 ppm (13C^{13}\text{C}) .
  • LC-MS/MS : Used to detect trace impurities (e.g., methyl or carboxy phenyl boronic acids) at concentrations <1 ppm, validated per ICH guidelines for pharmaceutical intermediates .
  • Exact Mass Analysis : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 214.0464 for related chloro-methoxycarbonyl analogs) .

Advanced: How do the chloro, fluoro, and methoxycarbonyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the boron center, potentially accelerating transmetallation in Suzuki couplings. However, steric hindrance from the ortho-chloro and fluoro substituents may reduce coupling efficiency. Comparative studies on analogous boronic acids show that steric effects dominate over electronic effects in certain Pd-catalyzed reactions . Kinetic experiments using 11B^{11}\text{B} NMR or competition studies with substituted aryl halides are recommended to quantify substituent effects.

Advanced: What strategies mitigate instability during storage or reaction conditions?

  • Oxidation Prevention : Boronic esters (e.g., pinacol esters) reduce hydrolysis and oxidation. Free boronic acids are prone to oxidation by ROS (e.g., H2_2O2_2), with oxidation rates influenced by diol ligands (e.g., 50% conversion in 5–27 minutes depending on diol affinity) .
  • Storage Conditions : Anhydrous, low-temperature storage (0–6°C) in sealed containers minimizes degradation, as recommended for structurally similar fluorophenyl boronic acids .

Basic: What are its applications in stimuli-responsive drug delivery systems?

The boronic acid group enables glucose-sensitive hydrogel formation via reversible diol complexation. For example, phenyl boronic acid derivatives form dynamic crosslinks with polyols (e.g., glucose), enabling controlled drug release in diabetic therapeutics. The methoxycarbonyl group may enhance solubility or modulate binding constants .

Advanced: How to resolve discrepancies in reported reactivity with diols or oxidizing agents?

Contradictions arise when oxidation rates (e.g., H2_2O2_2-mediated) do not correlate with diol-boronic acid affinity (measured via alizarin red S assays). For example, pinacol boronic esters oxidize faster than neopentyl glycol analogs despite lower diol affinity . To resolve this:

Conduct kinetic isotope experiments to distinguish hydrolysis vs. oxidation pathways.

Use computational modeling (e.g., DFT) to assess transition-state energies.

Validate findings under inert atmospheres to isolate oxidation mechanisms.

Basic: How is trace impurity analysis performed for this compound in pharmaceuticals?

A validated LC-MS/MS method with a limit of quantification (LOQ) <1 ppm is employed. For example, carboxy and methyl phenyl boronic acid impurities in Lumacaftor are quantified using reversed-phase chromatography with MRM detection, ensuring compliance with ICH Q3 guidelines .

Advanced: How does the methoxycarbonyl group affect electronic properties compared to other substituents?

The methoxycarbonyl group is a strong electron-withdrawing meta-director , which:

  • Reduces the pKa of the boronic acid (enhancing water solubility).
  • Modifies charge distribution in the aromatic ring, as shown via Hammett σ constants (σm_m = +0.37 for CO2_2Me).
    Comparative studies with methyl or fluoro analogs (e.g., 19F^{19}\text{F} NMR titration) can quantify electronic effects on binding constants .

Advanced: What crystallographic techniques are suitable for structural elucidation?

Single-crystal X-ray diffraction with programs like SHELXL is ideal. Challenges include low crystal stability due to hygroscopicity. Co-crystallization with diols (e.g., mannitol) or rapid data collection at low temperatures (100 K) improves success rates .

Basic: What safety precautions are recommended during handling?

  • Use gloves and eye protection due to potential skin/eye irritation (H315, H319 hazards) .
  • Avoid inhalation (H335) by working in a fume hood.
  • Store at 0–6°C in airtight containers to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.